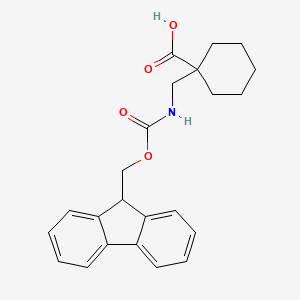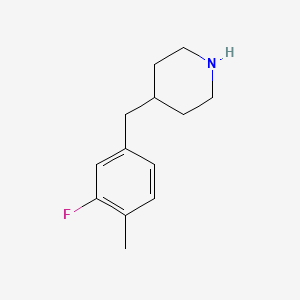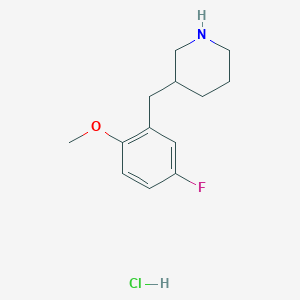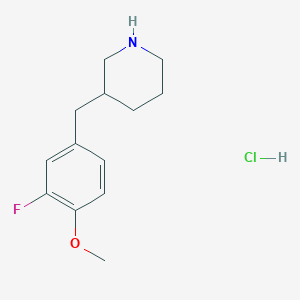
Fmoc-1-aminomethyl-cyclohexane carboxylic acid
Overview
Description
Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-AMCHA) is a type of amino acid derivative. It has received considerable attention from the scientific community due to its unique properties and potential applications in various fields of research and industry. The empirical formula of Fmoc-AMCHA is C23H25NO4, and it has a molecular weight of 379.45 .
Molecular Structure Analysis
The molecular structure of Fmoc-AMCHA can be represented by the SMILES stringOC(=O)C1(CCCCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 . This notation provides a way to represent the molecule’s structure using ASCII strings. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a functional group known as Fmoc .Mechanism of Action
Target of Action
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide or protein targets.
Result of Action
Its role as an intermediate in organic synthesis and pharmaceuticals suggests that it may contribute to the production of active compounds with therapeutic effects .
Advantages and Limitations for Lab Experiments
Fmoc-AMCHA has several advantages for lab experiments. It is easy to use, cost-effective, and can be used in a wide range of chemical reactions. It also has a low reactivity, which makes it ideal for use in sensitive reactions. However, Fmoc-AMCHA is not very stable in solution, and can be susceptible to hydrolysis. In addition, Fmoc-AMCHA can be difficult to remove from the reaction mixture, and can interfere with the activity of other components in the reaction.
Future Directions
For the use of Fmoc-AMCHA include the development of new synthetic methods for the synthesis of peptides, the development of new peptide-based drugs, the development of peptide-based vaccines, the development of peptide-based enzymes, and the development of peptide-based biopolymers. In addition, future research should focus on the potential biochemical and physiological effects of Fmoc-AMCHA, as well as its potential applications in drug delivery and drug targeting.
Synthesis Methods
Fmoc-AMCHA is prepared by the reaction of cyclohexanecarboxylic acid and Fmoc-protected amino alcohols. The reaction is typically carried out in anhydrous conditions using a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80 and 90°C, and the product is typically isolated by precipitation with methanol or ethanol.
Scientific Research Applications
Fmoc-AMCHA is widely used in scientific research as a building block for the synthesis of peptides and other organic compounds. It has also been used in the synthesis of peptides containing unnatural amino acids, and in the synthesis of peptide-based drugs. Fmoc-AMCHA has also been used in the synthesis of peptide-based enzymes, and in the synthesis of antibodies. In addition, Fmoc-AMCHA has been used in the preparation of peptide-based vaccines, and in the synthesis of peptide-based biopolymers.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fmoc-1-aminomethyl-cyclohexane carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a protecting group for amines in peptide synthesis, where it interacts with amino acids and peptide chains . The nature of these interactions involves the formation of stable covalent bonds, which protect the amine group from unwanted reactions during the synthesis process .
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its use in peptide synthesis can impact the production of bioactive peptides, which in turn can influence cell signaling pathways and gene expression . Additionally, the presence of this compound in cellular environments can alter metabolic flux and metabolite levels, affecting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. It acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . This protection is achieved by forming a stable covalent bond with the amine group, which can be selectively removed under specific conditions to reveal the free amine . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or moisture . Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis . Degradation of the compound can lead to incomplete or erroneous synthesis, affecting the overall yield and purity of the final product .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptide chains . The compound can affect metabolic flux by altering the levels of metabolites involved in peptide synthesis . Additionally, its presence can influence the activity of enzymes involved in the synthesis and degradation of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in peptide synthesis, as it needs to be present in the right cellular locations to interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in peptide synthesis, as it ensures that the compound is available where it is needed for the synthesis process .
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPORARHBOYMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589240 | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220145-22-2 | |
| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















